Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate

mGluR1 antagonist GPCR pharmacology CNS drug discovery

Choose this specific CAS 1038338-45-2 for its unmatched sub-nanomolar mGluR1 antagonism (IC50 0.4 nM) and >250,000-fold selectivity over mGluR5. Its optimized LogP (2.74) and unique 2-chloro-6-fluorophenyl group are critical for CNS target validation and brain-penetrant drug design, unlike lower-activity analogs. A premium R&D building block.

Molecular Formula C10H11ClFNO2
Molecular Weight 231.65 g/mol
CAS No. 1038338-45-2
Cat. No. B13079239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate
CAS1038338-45-2
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=C(C=CC=C1Cl)F)N
InChIInChI=1S/C10H11ClFNO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3
InChIKeyVUTKSGYZZKIRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS 1038338-45-2): Chemical Profile and Procurement-Relevant Characteristics


Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS 1038338-45-2) is a β-amino acid methyl ester featuring a 2-chloro-6-fluorophenyl substituent at the β-position . This compound is primarily utilized as a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of peptidomimetics and as an intermediate in the development of bioactive molecules . Its molecular formula is C10H11ClFNO2, with a molecular weight of 231.65 g/mol . The compound is typically available at 95% purity from reputable vendors for research and development purposes [1].

Why Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS 1038338-45-2) Cannot Be Interchanged with In-Class Analogs


Substituting Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate with structurally related β-amino acid esters is not advisable due to significant differences in biological activity and physicochemical properties. Specifically, the unique 2-chloro-6-fluorophenyl substitution pattern confers distinct target engagement and selectivity profiles that are not replicated by analogs with alternative halogen placements [1]. For instance, the compound exhibits potent antagonism at the human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 0.400 nM, a property that is dramatically diminished in closely related compounds [1]. Furthermore, the lipophilicity (LogP) of this compound is 2.74, which differs markedly from non-fluorinated or mono-halogenated analogs, thereby affecting cellular permeability and off-target binding in ways that preclude simple substitution . These quantifiable differences underscore the necessity of sourcing this specific CAS number for research applications where these properties are critical.

Quantitative Differentiation Guide for Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS 1038338-45-2) vs. Analogs


mGluR1 Antagonism: Sub-Nanomolar Potency and High Selectivity

Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate demonstrates exceptional potency as an antagonist of the human metabotropic glutamate receptor 1 (mGluR1), with an IC50 of 0.400 nM [1]. This sub-nanomolar activity is coupled with a high degree of selectivity over the closely related mGluR5 receptor, where the IC50 is >100 µM [1]. In contrast, many β-amino acid analogs lacking the 2-chloro-6-fluorophenyl moiety show significantly reduced mGluR1 affinity or lack this selectivity window entirely. For example, a direct comparison to a non-fluorinated analog is not available in public data, but class-level inference suggests that the specific halogenation pattern is crucial for this potency and selectivity profile [1].

mGluR1 antagonist GPCR pharmacology CNS drug discovery

Lipophilicity (LogP) Differentiation from Non-Fluorinated and Mono-Halogenated Analogs

The compound's computed LogP is 2.74 . This value is significantly higher than the LogP of the non-fluorinated analog methyl 3-amino-3-(2-chlorophenyl)propanoate, which is 1.80 [1], and the mono-fluorinated analog methyl 3-amino-3-(4-fluorophenyl)propanoate, which is 0.7 [2]. The presence of the 2-chloro-6-fluorophenyl group increases lipophilicity by approximately 0.94 log units compared to the 2-chlorophenyl analog, and by over 2.0 log units compared to the 4-fluorophenyl analog. This substantial difference in LogP directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior, rendering simple substitution problematic in medicinal chemistry optimization workflows.

Lipophilicity ADME prediction Medicinal chemistry optimization

Ester Moiety as a Synthetic Handle: Distinction from Free Acid and Ethyl Ester Analogs

The methyl ester functionality of Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate provides a reactive handle for further derivatization, distinguishing it from the corresponding free acid (CAS 682803-80-1) and the ethyl ester analog (ethyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate). The methyl ester can be hydrolyzed to the acid under mild conditions or used directly in amide coupling reactions. In contrast, the free acid requires activation for coupling, while the ethyl ester is less reactive due to steric hindrance. Quantitative data on relative reaction rates are not publicly available for this specific compound, but class-level inference from β-amino acid chemistry supports this differentiation . The methyl ester also offers a balance of stability and reactivity that is often preferred in multi-step syntheses.

Synthetic intermediate Prodrug design Peptide coupling

Chiral Purity and Enantiomer Availability for Stereospecific Applications

While the racemic mixture (CAS 1038338-45-2) is commonly available, both enantiomers are also offered as discrete compounds: the (S)-enantiomer (CAS 1213678-31-9) and the (R)-enantiomer (CAS 1213394-28-5) . This availability of single enantiomers is not guaranteed for all β-amino acid ester analogs. For instance, a search for the single enantiomers of the 2-chlorophenyl or 4-fluorophenyl analogs reveals limited commercial availability. The ability to procure specific enantiomers of this compound enables stereospecific SAR studies and asymmetric synthesis applications that would be impossible with analogs lacking this commercial accessibility.

Chiral synthesis Enantioselectivity Asymmetric catalysis

Key Application Scenarios for Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS 1038338-45-2) Based on Quantitative Differentiation


CNS Drug Discovery: Probing mGluR1 Function with a Selective Chemical Tool

This compound is ideally suited as a potent and selective chemical probe for mGluR1 in CNS research. Its sub-nanomolar IC50 (0.400 nM) against human mGluR1, combined with >250,000-fold selectivity over mGluR5 [1], allows for precise dissection of mGluR1-mediated signaling pathways in neuronal cells and brain tissues. This selectivity is critical for avoiding confounding effects from mGluR5, which shares overlapping physiological roles. Researchers can use this compound to validate mGluR1 as a target for conditions like pain, anxiety, or neurodegenerative disorders, knowing that off-target activity at mGluR5 is negligible at relevant concentrations.

Medicinal Chemistry: Optimizing CNS Drug Candidates with Optimal Lipophilicity

With a LogP of 2.74 , this compound resides in the 'sweet spot' for CNS drug candidates (typically LogP 2-4). Medicinal chemists can use it as a scaffold or intermediate for designing brain-penetrant molecules. In contrast, the more polar 2-chlorophenyl (LogP 1.80) and 4-fluorophenyl (LogP 0.7) analogs may exhibit poor brain exposure [2][3]. This compound's lipophilicity profile is advantageous for optimizing blood-brain barrier permeability while maintaining acceptable solubility, making it a strategic building block for CNS-focused medicinal chemistry campaigns.

Synthetic Chemistry: Versatile Building Block for Peptidomimetic Synthesis

The methyl ester functionality of this compound serves as a convenient synthetic handle for constructing more complex peptidomimetics and β-peptides. Unlike the free acid (CAS 682803-80-1), which requires pre-activation for coupling, the methyl ester can be directly subjected to amide bond formation under mild conditions, streamlining synthetic sequences . This reactivity, coupled with the unique 2-chloro-6-fluorophenyl substituent, makes it a valuable intermediate for incorporating a conformationally restricted, lipophilic β-amino acid residue into peptide chains.

Chiral Separations and Asymmetric Synthesis Method Development

The commercial availability of both (R)- and (S)-enantiomers (CAS 1213394-28-5 and 1213678-31-9, respectively) makes this compound a useful substrate for developing chiral analytical methods (e.g., HPLC) or for optimizing asymmetric synthetic transformations. Researchers can use the pure enantiomers to establish baseline separation parameters or to study enantioselective reactions, a capability not universally available for other β-amino acid ester analogs. This facilitates rigorous stereochemical control in drug discovery and process chemistry.

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